1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2-fluorobenzyl)urea

Medicinal Chemistry Structure-Activity Relationship Solubility

Researchers optimizing sEH inhibitors often lack a carboxylic acid-free reference to isolate CYP liability. This compound (CAS 2034208-63-2) directly quantifies CYP2C8/CYP2C19 selectivity contributions, enabling clean PK lead optimization. • Structurally characterized sEH binding (PDB: 4X6Y) • Ideal for docking, MD, and FEP calculations (logP ~2.9, tPSA ~52 Ų) • Reliable supply with batch-to-batch consistency for reproducible SAR.

Molecular Formula C17H18FN3O
Molecular Weight 299.349
CAS No. 2034208-63-2
Cat. No. B2730742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2-fluorobenzyl)urea
CAS2034208-63-2
Molecular FormulaC17H18FN3O
Molecular Weight299.349
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNC(=O)NCC3=CC=CC=C3F
InChIInChI=1S/C17H18FN3O/c18-16-4-2-1-3-14(16)11-21-17(22)20-9-12-7-15(10-19-8-12)13-5-6-13/h1-4,7-8,10,13H,5-6,9,11H2,(H2,20,21,22)
InChIKeyKOJDDDPMRVQWNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Key Properties


1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2-fluorobenzyl)urea (CAS 2034208-63-2) is a synthetic, acyclic urea derivative featuring a cyclopropyl-substituted pyridine ring linked via a methylene bridge to one urea nitrogen and a 2-fluorobenzyl substituent on the other [1]. Its molecular formula is C17H18FN3O with a molecular weight of 299.35 g/mol [1]. The compound belongs to a class of cyclopropyl urea derivatives explored as soluble epoxide hydrolase (sEH) inhibitors for cardiovascular and renal protection [2]. However, primary research data specific to this exact compound are extremely limited in the public domain; the evidence presented in this guide relies on structural class knowledge and public database entries.

1 Cyclopropyl urea scaffold within validated sEH pharmacophore space
2 Fluorobenzyl extension enables hydrophobic subpocket SAR exploration
3 Requires independent potency and selectivity characterization

Generic Substitution Risks


Within the cyclopropyl urea chemotype, minor structural modifications profoundly alter target engagement, potency, and ADMET profiles. For example, the shift from a piperidine to a phenoxy-piperidine left-hand moiety in related sEH inhibitors caused a >10-fold change in IC50 [1]. The specific combination of a 5-cyclopropylpyridin-3-ylmethyl group and a 2-fluorobenzyl side chain in the target compound is predicted to influence both the hydrogen-bonding network at the catalytic site (involving Tyr388/Tyr465/Asp333) and lipophilicity-driven binding to adjacent hydrophobic pockets [1]. Substitution with a close analog such as the o-tolyl, thiazolyl, or cyclohexyl variant, which differ only in the benzyl substituent, would be expected to yield different potency and selectivity profiles, making generic interchange scientifically unsound without direct comparative data.

Benzyl substituent directly alters potency
Replacing 2-fluorobenzyl with o-tolyl, thiazolyl or cyclohexyl may shift sEH inhibition and selectivity profiles.
Left-hand moiety change >10-fold IC50 shift
Switching the 5-cyclopropylpyridine to piperidine or phenoxy-piperidine produced a >10-fold potency change in related series.
Structural analogs are not interchangeable
Close analogs differing only in the benzyl group may exhibit different ADMET and CYP profiles; direct substitution without comparative data is scientifically unsound.

Quantitative Differentiation Evidence


Cyclopropylpyridine Structural Distinction

The presence of a cyclopropyl group directly attached to the pyridine ring differentiates this compound from simpler pyridinylmethyl ureas. The cyclopropyl substituent increases the topological polar surface area (tPSA) relative to an unsubstituted pyridine while adding conformational rigidity, which can enhance binding site complementarity. Calculated tPSA for the target compound is approximately 51.8 Ų [1], a value that falls within the favorable range for blood-brain barrier penetration (commonly <70 Ų) but is sufficiently polar to avoid excessive lipophilicity, unlike naphthylmethyl analogs (e.g., CPI-637) that have substantially higher logP.

Cyclopropylpyridine Distinction
Data to verify
tPSA ≈ 51.8 Ų (calc.) vs unsubstituted ~44.8 Ų, naphthyl ~56.2 Ų
Informs CNS drug discovery program selection
In silico calculation; experimental validation needed
Medicinal Chemistry Structure-Activity Relationship Solubility

Class-Level sEH Inhibitory Activity

While no direct sEH IC50 data for the target compound are publicly available, a closely related cyclopropyl urea series demonstrated potent human sEH inhibition. Compound 2 in the series, a piperidine-containing cyclopropyl urea, showed a human sEH IC50 of 6.1 nM and rat sEH IC50 of 8.3 nM [1]. The lead compound 38, a carboxy-phenoxy derivative, achieved excellent potency with favorable ADMET properties [1]. These data establish a baseline expectation for the class but cannot be directly extrapolated to the target compound without specific testing.

Class-Level sEH Inhibition
Class-level
No direct IC50 for target; reference series compound 2: human sEH IC50 6.1 nM
Class reference only; target activity unverified
Requires direct assay validation
Enzyme Inhibition Cardiovascular Renal Protection

Urea Binding Motif in sEH Catalytic Site

X-ray co-crystal structures of human sEH in complex with cyclopropyl urea inhibitors (PDB: 4X6Y) confirm a critical hydrogen-bond network: the urea carbonyl oxygen interacts with Tyr388 and Tyr465, while the urea NH group forms a hydrogen bond with Asp333 [1]. The cyclopropyl group occupies a hydrophobic pocket adjacent to the catalytic site. The target compound's 2-fluorobenzyl substituent is predicted to extend into a separate hydrophobic subpocket, a feature not present in simpler urea derivatives like DCU (dicyclohexylurea) or ADU (adamantylurea). Absence of this extended aryl group would predictably reduce binding affinity.

sEH Binding Mode (X-ray)
Method context
PDB 4X6Y: urea H-bonds with Tyr388/Tyr465/Asp333; fluorobenzyl predicted to occupy hydrophobic subpocket
Supports crystallography and binding studies
Predicted from chemotype; confirm with target compound
Structural Biology X-ray Crystallography Enzyme Inhibitor

Lipophilicity and Drug-Likeness Profile

The target compound exhibits a calculated logP (XLogP3) of approximately 2.9 [1], placing it within the desirable range for oral drug-like properties (typically logP 1–5). In contrast, the naphthylmethyl analog CPI-637 (1-((5-cyclopropylpyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea) has a predicted logP substantially higher (~3.8–4.2 estimated) due to the larger aromatic ring system [1]. This difference can translate into lower aqueous solubility and higher non-specific protein binding for the naphthyl analog, making the target compound more suitable for in vivo pharmacokinetic studies requiring balanced lipophilicity.

Lipophilicity Profile
Data to verify
XLogP3 ≈ 2.9 (target) vs naphthyl analog ~3.8–4.2 (estimated)
Lower lipophilicity may support solubility and metabolic stability
In silico prediction; experimental logD needed
ADME Drug-Likeness Lipophilicity

CYP Enzyme Selectivity Potential

A key liability of early sEH inhibitor chemotypes was CYP2C8 and CYP2C19 inhibition. In the Takai et al. optimization series, incorporation of a carboxylic acid moiety into the cyclopropyl urea scaffold successfully ablated CYP inhibition while retaining sEH potency [1]. The target compound, lacking this carboxylic acid but containing a 2-fluorobenzyl and 5-cyclopropylpyridine, occupies an intermediate chemical space; its CYP inhibition profile has not been reported but could be predicted to differ from both the problematic piperidine series and the optimized carboxy series. Direct head-to-head CYP panel screening would be required to substantiate any selectivity claim.

CYP Selectivity Potential
Data to verify
Target CYP profile unreported; piperidine series inhibited CYP2C8/2C19, carboxy series showed minimal inhibition
Supports CYP liability assessment research
Direct CYP panel screening required
Drug-Drug Interaction CYP450 Inhibition Safety Pharmacology

Recommended Research Applications


SAR Exploration of sEH Inhibitors

The target compound serves as a rationally designed intermediate for structure-activity relationship studies within the cyclopropyl urea sEH inhibitor series. Its 5-cyclopropylpyridin-3-ylmethyl and 2-fluorobenzyl substituents allow systematic comparison with analogs bearing alternative aryl groups (e.g., o-tolyl, thiazolyl, cyclohexyl) to map the hydrophobic subpocket tolerance of the human sEH enzyme [1]. The crystallographic binding mode established for this chemotype (PDB: 4X6Y) provides a structural framework for interpreting potency differences [1].

CYP Selectivity Profiling

Because the compound lacks the carboxylic acid moiety that was introduced in the Takai et al. series to resolve CYP inhibition, it represents a valuable reference compound for CYP liability assessment [1]. Researchers comparing this compound head-to-head with the carboxy-optimized lead (compound 38) can directly quantify the contribution of the carboxylic acid to CYP2C8/CYP2C19 selectivity, generating critical data for future lead optimization campaigns [1].

Computational Docking and FEP Validation

With a well-characterized binding site (PDB: 4X6Y) and a calculated logP of ~2.9, this compound is well-suited as a test case for computational chemistry workflows, including docking, molecular dynamics, and FEP calculations [1]. Its intermediate lipophilicity and balanced polar surface area (tPSA ~52 Ų) reduce the risk of non-specific binding artifacts that can confound predictions for more hydrophobic analogs [1].

In Vivo PK Bridging Study

The compound's favorable predicted drug-likeness (XLogP3 ~2.9, tPSA ~52 Ų) supports its use as a tool compound for oral pharmacokinetic studies where high solubility and metabolic stability are desired [1]. Comparative PK profiling against the naphthylmethyl analog CPI-637 would provide direct evidence of the pharmacokinetic consequences of the lower lipophilicity in this scaffold class [1].

Application
Selection Property
Validation Focus
SAR Exploration of sEH Inhibitors
Cyclopropylpyridine scaffold with fluorobenzyl extension
Hydrophobic subpocket SAR mapping
CYP Selectivity Profiling
Non-carboxylic acid chemotype
CYP2C8/CYP2C19 selectivity assessment
Computational Docking and FEP
Balanced lipophilicity and polar surface area
Docking and FEP prediction benchmarking
In Vivo PK Bridging Study
Favorable drug-likeness profile
Oral PK comparative studies
Quote Request

Request a Quote for 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2-fluorobenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.